(3-Cyano-6-methylpyridin-2-yl)boronic acid
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Overview
Description
(3-Cyano-6-methylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-6-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where a halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and bases is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (3-Cyano-6-methylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano and methyl groups on the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The products vary based on the substituents introduced.
Scientific Research Applications
(3-Cyano-6-methylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyano-6-methylpyridin-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano and methyl groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
2-Chloropyridine-3-boronic acid: Similar in structure but with a chlorine substituent instead of a cyano group.
Quinolinyl-pyrazoles: These compounds share a similar pyridine ring structure but differ in their functional groups and applications.
Uniqueness: (3-Cyano-6-methylpyridin-2-yl)boronic acid is unique due to the presence of both cyano and methyl groups on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications.
Properties
Molecular Formula |
C7H7BN2O2 |
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Molecular Weight |
161.96 g/mol |
IUPAC Name |
(3-cyano-6-methylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-3-6(4-9)7(10-5)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
COISOXYUUDSHRZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=N1)C)C#N)(O)O |
Origin of Product |
United States |
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